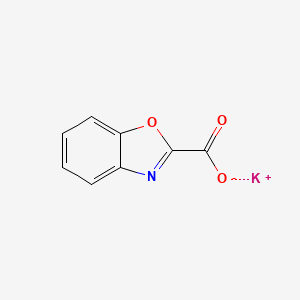

Potassium 1,3-benzoxazole-2-carboxylate

説明

Potassium 1,3-benzoxazole-2-carboxylate (CAS: 119130-94-8) is a heterocyclic organic compound with the molecular formula C₈H₄KNO₃ and a molecular weight of 201.22 g/mol . It features a benzoxazole core, where the oxazole ring (containing nitrogen and oxygen) is fused to a benzene ring. The carboxylate group at the 2-position is ionically bonded to potassium, enhancing its solubility in polar solvents. This compound is stored at 2–8°C due to its sensitivity to decomposition .

Benzoxazole derivatives are widely used in medicinal chemistry (e.g., anti-inflammatory and antimicrobial agents) and materials science (e.g., OLEDs) due to their planar aromatic structure and electronic properties . The potassium salt form is particularly valuable in pharmaceutical synthesis and coordination chemistry, where its ionic character facilitates reactions in aqueous or polar media.

特性

IUPAC Name |

potassium;1,3-benzoxazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3.K/c10-8(11)7-9-5-3-1-2-4-6(5)12-7;/h1-4H,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJRBWXXVOQASLD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4KNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119130-94-8 | |

| Record name | potassium 1,3-benzoxazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用機序

Target of Action

Potassium 1,3-benzoxazole-2-carboxylate is a derivative of benzoxazole. Benzoxazole derivatives have been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders. .

Mode of Action

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions

生物活性

Potassium 1,3-benzoxazole-2-carboxylate is a compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological mechanisms, potential therapeutic applications, and comparative studies with related compounds.

Overview of this compound

This compound is a derivative of benzoxazole, a heterocyclic compound known for its wide range of biological activities. The carboxylate group enhances the compound's solubility and potential interactions with various biological systems. Its synthesis can be achieved through several methods, highlighting its versatility in medicinal chemistry.

1. Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Research indicates that compounds in the benzoxazole family can selectively target Gram-positive bacteria such as Bacillus subtilis and some fungal pathogens like Candida albicans. The minimal inhibitory concentrations (MIC) for these compounds have shown promising results, suggesting potential as antimicrobial agents .

2. Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Studies have demonstrated that derivatives of benzoxazole can exert cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers. The structure-activity relationship (SAR) analyses reveal that modifications in the benzoxazole moiety can enhance selectivity and potency against cancer cells while minimizing toxicity to normal cells .

3. Anti-inflammatory and Analgesic Effects

Benzoxazole derivatives have been explored for their anti-inflammatory properties. Compounds similar to this compound have shown efficacy in reducing inflammation in various models, indicating their potential use in treating inflammatory diseases . Additionally, analgesic activities have been reported, providing further therapeutic avenues for these compounds.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : Some studies suggest that benzoxazole derivatives may inhibit key enzymes involved in metabolic pathways associated with cancer and inflammation.

- Receptor Interaction : The compound's ability to interact with biological receptors enhances its therapeutic potential. For instance, it may act on pathways involving sphingolipids that are crucial in cancer progression and inflammation .

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and differences between this compound and other related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Benzoxazole derivative | Carboxylate group enhances solubility |

| Benzothiazole | Thiazole instead of oxazole | Different reactivity due to sulfur atom |

| 2-Carbomethoxybenzoxazole | Methyl ester derivative | Increased lipophilicity due to methoxy group |

| 5-Methylbenzoxazole | Methyl-substituted | Enhanced biological activity due to methyl substitution |

This comparison illustrates how this compound distinguishes itself through its unique carboxylate functionality, which may enhance its interaction with biological systems compared to other structurally similar compounds.

Case Studies

Several case studies have highlighted the efficacy of benzoxazole derivatives in clinical settings:

- Neuropathic Diseases : In animal models of lysosomal storage diseases like Gaucher's disease, benzoxazolone carboxamides demonstrated significant reductions in toxic lipid levels after administration, suggesting a promising therapeutic role .

- Cancer Treatment : A series of benzoxazoles were tested against various cancer cell lines, revealing selective cytotoxicity profiles that support their development as anticancer agents .

科学的研究の応用

Pharmacological Applications

Potassium 1,3-benzoxazole-2-carboxylate is derived from the benzoxazole family, which is known for its diverse pharmacological activities. Below are some key applications:

- Antimicrobial Activity : Compounds containing the benzoxazole structure have shown broad-spectrum antimicrobial properties. For instance, derivatives synthesized from the benzoxazole nucleus have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans and Candida krusei .

- Anti-inflammatory and Analgesic Effects : Research indicates that certain benzoxazole derivatives exhibit anti-inflammatory and analgesic properties. For example, studies on Mannich bases of benzoxazolinones have revealed promising anti-inflammatory activity, particularly with compounds bearing electron-withdrawing groups .

- Neuroprotective Properties : Recent studies have highlighted the neuroprotective effects of benzoxazole derivatives, suggesting their potential in treating neurodegenerative diseases .

- Anticancer Activity : The benzoxazole scaffold has been linked to anticancer activity due to its ability to inhibit DNA topoisomerases, which are crucial for DNA replication and cell division .

Applications in Organic Light-Emitting Diodes (OLEDs)

This compound has also found applications in the field of electronics, particularly in OLED technology:

- Electroluminescent Materials : The compound has been utilized as a synthetic intermediate in the development of electroluminescent layers for OLEDs. Its ability to complex with rare earth metals like europium enhances the efficiency of light emission .

- Material Stability : The structural properties of this compound contribute to the stability of OLED materials under operational conditions, making it a valuable component in the design of durable electronic devices .

Structural Characteristics

The molecular structure of this compound allows for multiple interactions that enhance its functionality:

- Hydrogen Bonding : The compound exhibits strong C—H⋯N hydrogen bonds and π–π interactions that stabilize its crystal structure, which is beneficial for both pharmacological and electronic applications .

- Planarity : The nearly planar arrangement of the molecule facilitates stacking interactions essential for its performance in OLEDs and contributes to its biological activity by enhancing interaction with biological targets .

Case Studies

Several studies illustrate the practical applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Musser et al. (1984) | Antimicrobial Activity | Demonstrated broad-spectrum antimicrobial effects against various pathogens. |

| Shang et al. (2020) | Neuroprotective Effects | Identified neuroprotective properties relevant for neurodegenerative disease treatment. |

| Koshelev et al. (2019) | OLED Applications | Highlighted the use of the compound in developing efficient electroluminescent layers for OLEDs. |

類似化合物との比較

Structural and Functional Analogues

Table 1: Key Properties of Potassium 1,3-Benzoxazole-2-Carboxylate and Analogues

Detailed Comparisons

Methyl 1,3-Benzoxazole-2-Carboxylate

- Structural Differences : The methyl ester lacks the ionic potassium group, resulting in lower polarity and reduced water solubility compared to the potassium salt. The planar benzoxazole core in both compounds enables π–π stacking, but the methyl ester exhibits stronger C–H⋯N and C–H⋯O hydrogen bonds in its crystalline form .

- Applications : The methyl derivative is used as a precursor for OLED electroluminescent layers (e.g., europium complexes) and anti-inflammatory agents . In contrast, the potassium salt’s ionic nature makes it preferable for aqueous-phase reactions and drug formulations .

Sodium/Potassium 1,3-Benzothiazole-2-Carboxylate

- Structural Differences : Replacing the benzoxazole oxygen with sulfur in benzothiazole increases electron delocalization and alters coordination behavior. The sodium/potassium salts exhibit higher affinity for heavy metal ions (e.g., Cu²⁺, Ni²⁺) in catalysis .

- Applications : Benzothiazole derivatives are used in corrosion inhibitors and antimicrobial agents, whereas benzoxazoles are favored in fluorescence-based materials due to their oxygen-rich electronic structure .

Potassium 5-Methyl-1,3,4-Oxadiazole-2-Carboxylate

- Structural Differences : The oxadiazole ring lacks the fused benzene system of benzoxazole, reducing aromatic stability. The methyl group enhances steric hindrance, limiting π–π interactions but improving metabolic stability .

- Applications : Oxadiazoles are common in antiviral and antitumor agents, whereas benzoxazoles excel in materials science due to their extended conjugation .

Ethyl 1,3-Benzoxazole-2-Carboxylate

- Structural Differences : The ethyl ester increases lipophilicity, making it suitable for lipid-soluble formulations. However, it lacks the ionic reactivity of the potassium salt, limiting its use in polar solvents .

- Applications : Primarily a synthetic intermediate for agrochemicals and dyes, contrasting with the potassium salt’s role in ionic liquids or electrolyte formulations .

Research Findings

- Crystal Packing : Methyl 1,3-benzoxazole-2-carboxylate forms a herringbone arrangement stabilized by C–H⋯N hydrogen bonds and π–π interactions (interplanar distance: 3.664 Å) . The potassium salt’s ionic bonds likely disrupt such packing, favoring amorphous or hydrated crystalline forms.

- Synthetic Routes: The potassium salt is synthesized via carboxylation of benzoxazole using CO₂, while the methyl ester is produced via condensation of 2-aminophenol with methyl oxalyl chloride .

- Biological Activity : Benzoxazole carboxylates show neuro-anti-inflammatory activity, whereas benzothiazole derivatives are more effective against bacterial strains .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Potassium 1,3-benzoxazole-2-carboxylate, and how can purity be ensured?

- Methodology : A common approach involves refluxing methyl 3-amino-4-hydroxybenzoate with a carboxylic acid derivative in excess, followed by hydrolysis and potassium salt formation. For example, analogous procedures for benzoxazole derivatives use 15-hour reflux conditions with aryl acids . Purification steps include recrystallization from ice-water mixtures and chromatography. Purity validation requires HPLC (≥97% purity) and elemental analysis, adhering to pharmacopeial standards (e.g., 99.0–101.0% anhydrous basis for similar salts) .

Q. Which analytical techniques are critical for structural confirmation of this compound?

- Methodology :

- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths, angles, and crystallographic parameters. SHELX programs are robust for small-molecule structural analysis, even with twinned data .

- Spectroscopy : Combine H/C NMR (to confirm aromatic protons and carboxylate groups), IR (for C=O and benzoxazole ring vibrations), and high-resolution mass spectrometry (HRMS) for molecular ion validation. Cross-reference with computational models (e.g., DFT) to resolve ambiguities .

Q. How should researchers handle the hygroscopic nature of this compound during storage and experimentation?

- Methodology : Store under inert atmosphere (argon or nitrogen) in desiccators with anhydrous silica gel. For experimental use, pre-dry solvents and employ gloveboxes for moisture-sensitive reactions. Monitor hydration levels via Karl Fischer titration and thermogravimetric analysis (TGA) to quantify water content .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data during characterization be resolved?

- Methodology :

- Multi-technique validation : Cross-check NMR/IR data with X-ray results (e.g., SHELXL-refined structures) to confirm substituent positioning .

- Computational modeling : Use DFT calculations (e.g., Gaussian or ORCA) to predict spectroscopic profiles and compare with experimental data. For example, 1,4,2-oxazaphosphepine analogs were validated via combined crystallography and computational analysis .

- Statistical analysis : Apply Rietveld refinement for powder XRD or Bayesian methods to assess data reliability in conflicting cases.

Q. What strategies optimize reaction yields for this compound derivatives in multi-step syntheses?

- Methodology :

- Design of Experiments (DOE) : Vary catalysts (e.g., PPh vs. Pd/C), solvents (polar aprotic vs. ethereal), and temperatures to identify optimal conditions. For example, benzoxazole cyclization efficiency improves with microwave-assisted synthesis (reducing 15-hour reflux to 2–4 hours) .

- In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters in real time.

Q. What mechanistic insights exist for the cyclization step in benzoxazole ring formation?

- Methodology :

- Kinetic studies : Monitor reaction progress via quenching and GC-MS to identify rate-determining steps (e.g., nucleophilic attack or dehydration).

- Isotopic labeling : Use O or N-labeled precursors to trace oxygen/nitrogen incorporation, as demonstrated in 1,3-benzoazaphosphole syntheses .

- Theoretical studies : Propose transition states using computational tools (e.g., Gaussian) to elucidate steric/electronic effects of substituents.

Q. How does the potassium counterion influence the compound’s reactivity in coordination chemistry or biological applications?

- Methodology :

- Comparative studies : Synthesize sodium or lithium salts and compare solubility, stability, and coordination behavior via conductivity measurements or X-ray diffraction.

- Bioactivity assays : Test potassium vs. other salts in antimicrobial studies (e.g., MIC assays against S. aureus), as seen in 1,3,4-oxadiazole derivatives .

Data Presentation and Analysis

Q. What statistical methods are appropriate for analyzing biological or spectroscopic data inconsistencies?

- Methodology :

- Multivariate analysis : Apply PCA or PLS-DA to NMR/HRMS datasets to identify outliers or clustering patterns.

- Error propagation : Use standard deviations from triplicate measurements to calculate confidence intervals for IC or MIC values .

Q. How should researchers document synthetic procedures and analytical data for reproducibility?

- Methodology :

- Tabulate reaction parameters : Include tables comparing yields, solvents, catalysts, and temperatures (e.g., 60–120°C, 15–24 hours) .

- Supplementary materials : Provide crystallographic data (CCDC deposition), raw NMR spectra, and DOE matrices, following formats in Frontiers in Chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。